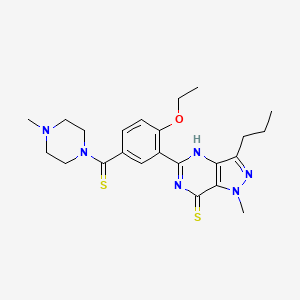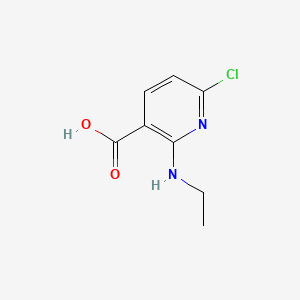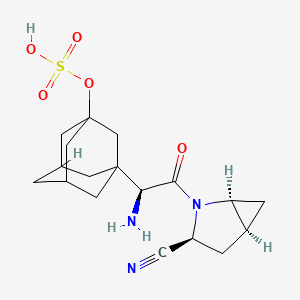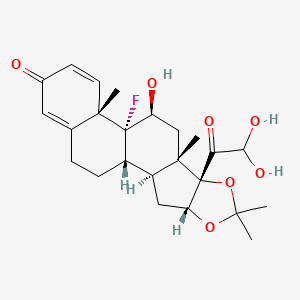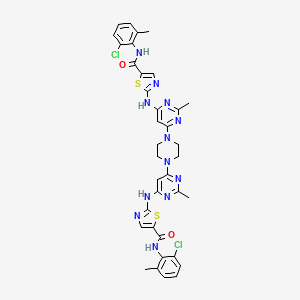
(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one” is a derivative of oxazolidin-2-one, a cyclic carbamate that has gained popularity in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations . Oxazolidin-2-ones are a new class of antibacterial agents with a unique mechanism of action .
Synthesis Analysis
Oxazolidin-2-one antibacterial agents are prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs . A conventional route to the novel oxazolidin-2-one derivatives has been established with racemic β-aminoalanine derivatives as the key starting materials .Molecular Structure Analysis
The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry . The oxazolidin-2-one ring is a cyclic carbamate skeleton . More detailed molecular structure analysis would require specific studies or computational modeling .Chemical Reactions Analysis
The chemical reactions involving oxazolidin-2-ones are diverse and depend on the specific derivative and reaction conditions . Detailed reaction mechanisms and analyses are typically the subject of specialized research studies.Wissenschaftliche Forschungsanwendungen
Protective Groups and Chiral Auxiliaries : Nogueira et al. (2015) discussed the use of oxazolidin-2-ones as protective groups for 1,2-amino alcohols and as chiral auxiliaries, with their study focusing on the crystal structures of various substituted oxazolidinecarbohydrazides (Nogueira et al., 2015).
Synthesis of α,α-Dialkyl α-Amino Acids : Rojas‐Lima et al. (2005) showed that 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones, derived from α-amino acids, are efficient sources of enantiopure α,α-dialkylated α-amino acids (Rojas‐Lima et al., 2005).
Synthesis of Sex Pheromone : He et al. (2013) achieved an asymmetric synthesis of a sex pheromone of the peach leafminer moth, using (R)-4-benzyl-2-oxazolidinone as a key intermediate (He et al., 2013).
Synthesis of Unusual Amino Acids : Brenner and Seebach (1999) used titanium enolates of acyl-oxazolidinones for the enantioselective preparation of γ-amino acids and γ-lactams from nitro olefins and carboxylic acids (Brenner & Seebach, 1999).
Enantiospecific Alkylations : Alonso et al. (1998) explored enantiospecific alkylations of alanine using oxazolidin-5-ones (Alonso et al., 1998).
Ceramide Analogs with Anticancer Activities : Singh et al. (2011) designed heterocyclic analogs of ceramide as oxazolidin-2-ones, showing significant antileukemic activities against human leukemia HL-60 cells (Singh et al., 2011).
Cholesterol Absorption Inhibitor : Singh et al. (2013) developed efficient enzymatic methods for synthesizing (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one, an intermediate in the synthesis of ezetimibe, a cholesterol absorption inhibitor (Singh et al., 2013).
Wirkmechanismus
Oxazolidin-2-ones are known to have antibacterial activity, acting as protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria . The specific mechanism of action for “®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one” would likely depend on its specific molecular structure and target organisms.
Zukünftige Richtungen
The future directions for research on oxazolidin-2-ones likely involve further exploration of their antibacterial properties, development of new synthetic routes, and investigation of new derivatives . The specific future directions for “®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one” would depend on the results of initial studies and the specific interests of researchers in the field.
Eigenschaften
IUPAC Name |
(4R)-4-benzyl-3-[(2R)-2-methylbutanoyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJHFWFQTXWYQU-DGCLKSJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)

